molecular formula C15H16FN5O B3729764 N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine

N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine

Cat. No.: B3729764
M. Wt: 301.32 g/mol
InChI Key: XCEVQUIQCLTHLN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine is a synthetic organic compound characterized by the presence of a fluorophenyl group and a hexahydroquinazolinyl moiety linked through a guanidine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-fluoroaniline and 2-aminobenzamide.

    Step 1: The 4-fluoroaniline undergoes a reaction with cyanogen bromide to form 4-fluorophenylcyanamide.

    Step 2: The 2-aminobenzamide is cyclized under acidic conditions to form the hexahydroquinazolinone structure.

    Step 3: The final step involves the coupling of 4-fluorophenylcyanamide with the hexahydroquinazolinone derivative under basic conditions to yield N-(4-fluorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety.

    Reduction: Reduction reactions can target the guanidine group, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its guanidine group.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and ionic interactions, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
  • N-(4-bromophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
  • N-(4-methylphenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine

Uniqueness

The presence of the fluorine atom in N-(4-fluorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine imparts unique electronic properties, such as increased electronegativity and potential for forming strong hydrogen bonds. This can enhance its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O/c16-9-5-7-10(8-6-9)18-14(17)21-15-19-12-4-2-1-3-11(12)13(22)20-15/h5-8H,1-4H2,(H4,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEVQUIQCLTHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 2
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 4
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 5
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Reactant of Route 6
N-(4-fluorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine

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